molecular formula C16H19ClN2O2 B13111821 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one CAS No. 88094-24-0

2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one

Cat. No.: B13111821
CAS No.: 88094-24-0
M. Wt: 306.79 g/mol
InChI Key: GGCPWQYBPQXNEM-UHFFFAOYSA-N
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Description

The compound 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

  • 2-butyl group: A linear alkyl chain at position 2, influencing lipophilicity and steric bulk.
  • 5-((3-methylbenzyl)oxy) group: A benzyl ether with a meta-methyl group, contributing to aromatic stacking and solubility.

Properties

CAS No.

88094-24-0

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

2-butyl-4-chloro-5-[(3-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C16H19ClN2O2/c1-3-4-8-19-16(20)15(17)14(10-18-19)21-11-13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11H2,1-2H3

InChI Key

GGCPWQYBPQXNEM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions using appropriate alkyl halides and chlorinating agents.

    Etherification: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrocarbons.

    Substitution: Amines, thiols, ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related pyridazinones:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-butyl, 4-Cl, 5-(3-methylbenzyloxy) C₁₇H₁₉ClN₂O₂ 318.80 Baseline for comparison
2-tert-Butyl-4-Cl-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 2-tert-butyl, 4-Cl, 5-(4-(2-fluoroethoxy)benzyloxy) C₁₇H₂₀ClFN₂O₃ 354.80 - tert-butyl (vs. butyl) increases steric hindrance.
- Fluoroethoxy group enhances polarity.
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one 4-Cl, 5-(cyclobutylmethoxy) C₉H₁₁ClN₂O₂ 214.65 Smaller substituents reduce molecular weight and lipophilicity.
5-Bromo-4-Cl-2-phenylpyridazin-3(2H)-one 2-phenyl, 4-Cl, 5-Br C₁₀H₆BrClN₂O 285.52 Bromine substitution increases molecular weight and polarizability.
5-Chloro-6-phenyl-2-substituted pyridazinones (e.g., 3a-3h) 2-substituted (e.g., ethyl, benzyl), 5-Cl, 6-Ph Varies Varies Phenyl at position 6 may enhance π-π interactions.

Physicochemical and Crystallographic Insights

  • Crystal Packing : The tert-butyl analog (C₁₇H₂₀ClFN₂O₃) crystallizes in a triclinic system (space group P1) with a dihedral angle of 41.37° between pyridazine and benzene rings . This angle may influence molecular stacking and solubility compared to the target compound’s 3-methylbenzyloxy group.

Biological Activity

2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

PropertyDetails
CAS Number 1323347-22-3
Molecular Formula C16H19ClN2O3
Molecular Weight 322.78 g/mol
IUPAC Name 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one
Canonical SMILES CCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl

The biological activity of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Pyridazinone derivatives often act by binding to active or allosteric sites of enzymes, leading to inhibition or activation. The presence of the chloro and methoxy groups may enhance its interaction with specific biological targets, potentially influencing its pharmacodynamics.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of pyridazinone derivatives, including 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one. In vitro evaluations demonstrated significant inhibitory effects on collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. The compound exhibited IC50 values comparable to established antifibrotic agents, indicating its potential as a therapeutic candidate for liver fibrosis treatment .

Antitumor Activity

Research has indicated that pyridazinones can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one have shown promising results in inhibiting the proliferation of breast cancer cells. In vitro assays revealed that these compounds could induce apoptosis through mechanisms involving oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazinones have also been explored. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests a dual role in both fibrotic and inflammatory conditions, making it a versatile candidate for further research .

Case Studies

  • Liver Fibrosis Model : In a controlled study using rat models of liver fibrosis, administration of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one resulted in significant reductions in liver collagen content and improved liver function markers compared to control groups.
  • Breast Cancer Cell Lines : In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity .

Comparative Analysis

A comparative analysis of similar pyridazinone derivatives reveals that modifications in side chains significantly influence biological activity. For example, compounds with varying alkyl or aryl substituents exhibit differing degrees of enzyme inhibition and cytotoxicity. The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane penetration and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyridazin-3(2H)-one derivatives, and how can they be optimized for 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one?

  • Methodological Answer : Pyridazinones are typically synthesized via cyclocondensation of diketones with hydrazines or nucleophilic substitution reactions. For this compound, a two-step approach is recommended:

Core Formation : React 4,5-dichloropyridazin-3(2H)-one with hydrazine to introduce the 2-butyl group via alkylation .

Functionalization : Perform nucleophilic aromatic substitution (SNAr) at the 5-position using 3-methylbenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via HPLC to optimize yield .

  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the chloro substituent.

Q. How can the crystal structure of this compound be resolved to confirm its regiochemistry and stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization : Grow crystals via slow evaporation in chloroform/hexane mixtures .

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 110 K .

Refinement : Apply SHELXL for structure solution, ensuring R-factor < 0.05 .

  • Data Interpretation : Analyze dihedral angles between the pyridazinone ring and substituents to assess planarity and steric effects .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Radiodiagnostic Potential : Radiolabel with ¹⁸F (if applicable) and assess binding to cardiac perfusion targets via PET imaging .
  • Enzyme Inhibition : Test against carotenoid biosynthesis enzymes (e.g., phytoene desaturase) at 10–100 µM concentrations, using norflurazon as a positive control .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay .

Advanced Research Questions

Q. How can unexpected reaction pathways, such as cine substitution during synthesis, be systematically investigated and controlled?

  • Methodological Answer :

Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR .

Computational Modeling : Apply DFT (B3LYP/6-31G*) to map potential energy surfaces for competing SNAr vs. cine substitution pathways .

Electrophile Screening : Quench intermediates with Br₂ or I₂ to trap σ-adducts and redirect selectivity .

  • Case Study : observed 4,5-disubstituted products due to electrophilic trapping before elimination. Adjust reaction stoichiometry to favor desired monosubstitution.

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., pesticidal vs. radiodiagnostic applications)?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects:

  • The 3-methylbenzyloxy group may enhance membrane permeability for diagnostic use but reduce pesticidal activity due to steric hindrance .

Assay Standardization : Replicate assays under identical conditions (e.g., pH, temperature) to isolate variables.

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can computational models predict pharmacokinetic properties and guide structural optimization?

  • Methodological Answer :

ADME Prediction : Utilize SwissADME or Schrödinger’s QikProp to calculate logP (target: 2–4), topological polar surface area (<90 Ų), and CYP450 inhibition .

Molecular Docking : Dock the compound into X-ray structures of target proteins (e.g., HMG-CoA reductase) using AutoDock Vina. Prioritize residues within 4 Å of the pyridazinone core for mutagenesis studies .

Tanimoto Analysis : Compare structural similarity to known drugs (e.g., flurpiridaz) to infer off-target risks .

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